4-Bromo-3-ethoxybenzaldehyde

Descripción general

Descripción

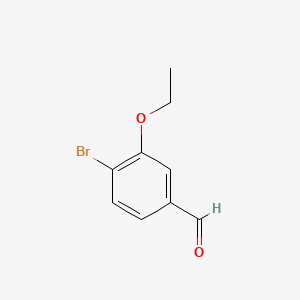

4-Bromo-3-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the fourth position and an ethoxy group at the third position. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-3-ethoxybenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-ethoxybenzaldehyde. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the fourth position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-Bromo-3-ethoxybenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the aldehyde group can yield 4-Bromo-3-ethoxybenzyl alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can undergo Suzuki coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Palladium-catalyzed Suzuki coupling using boronic acids and a base like potassium carbonate.

Major Products:

Oxidation: 4-Bromo-3-ethoxybenzoic acid.

Reduction: 4-Bromo-3-ethoxybenzyl alcohol.

Substitution: Various biaryl compounds depending on the boronic acid used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Bromo-3-ethoxybenzaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its bromine and ethoxy functional groups make it a versatile building block for further chemical transformations. For example, it can be utilized in the synthesis of substituted phenolic compounds, which have applications in pharmaceuticals and agrochemicals.

Example Reactions:

- Bromination and Ethoxylation: The bromine atom can participate in nucleophilic substitutions or electrophilic aromatic substitutions, allowing for the introduction of other functional groups.

- Formation of Schiff Bases: The aldehyde group can react with amines to form Schiff bases, which are valuable intermediates in the synthesis of heterocyclic compounds.

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential anticancer properties of derivatives synthesized from this compound. For instance, compounds derived from this aldehyde have shown significant activity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

Mechanism of Action:

The anticancer activity is often attributed to the ability of these derivatives to induce apoptosis and inhibit cell proliferation. Studies indicate that they may modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Antioxidant Properties

Oxidative Stress Reduction:

Compounds derived from this compound have been investigated for their antioxidant properties. They have been shown to ameliorate oxidative damage induced by reactive oxygen species (ROS) in various cell lines. This property is particularly relevant for developing therapeutic agents aimed at diseases associated with oxidative stress .

Material Science Applications

Polymer Chemistry:

In material science, this compound can be used as a monomer or a crosslinking agent in polymer synthesis. Its functional groups allow for the formation of polymers with tailored properties, which can be used in coatings, adhesives, and composites.

Nonlinear Optical Materials:

The compound has potential applications in nonlinear optics due to its ability to form chromophores that exhibit second-order nonlinear optical properties. This makes it suitable for use in photonic devices and materials .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Studies |

|---|---|---|

| Chemical Synthesis | Intermediate for further transformations | Substituted phenols |

| Medicinal Chemistry | Anticancer agents derived from derivatives | MCF-7 and HepG2 cell line studies |

| Antioxidant Properties | Reduces oxidative stress; protects cells from ROS | Studies on cellular models |

| Material Science | Monomer for polymers; potential use in nonlinear optics | Chromophores for photonic applications |

Case Studies

-

Anticancer Activity Study:

A study published in MDPI demonstrated that certain bromophenol derivatives synthesized from this compound exhibited significant anticancer activity by inducing apoptosis in cancer cells and reducing cell viability through ROS modulation . -

Antioxidant Study:

Research indicated that derivatives significantly reduced H₂O₂-induced oxidative damage in HaCaT keratinocytes, highlighting their potential as therapeutic agents against oxidative stress-related diseases . -

Material Science Application:

The use of this compound as a building block for developing nonlinear optical materials was explored, showing promising results for future photonic applications .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-ethoxybenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the aldehyde group is reduced to an alcohol through the addition of hydrogen atoms. The bromine atom can participate in electrophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Comparación Con Compuestos Similares

4-Bromobenzaldehyde: Similar structure but lacks the ethoxy group, making it less reactive in certain substitution reactions.

3-Bromo-4-ethoxybenzaldehyde: Isomer with the bromine and ethoxy groups swapped, leading to different reactivity and properties.

4-Ethoxybenzaldehyde: Lacks the bromine atom, resulting in different reactivity in electrophilic aromatic substitution reactions.

Uniqueness: 4-Bromo-3-ethoxybenzaldehyde’s unique combination of bromine and ethoxy substituents provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in research and industrial applications.

Actividad Biológica

4-Bromo-3-ethoxybenzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a bromine atom and an ethoxy group attached to a benzaldehyde structure. Its molecular formula is C10H11BrO2, and it has a molecular weight of approximately 245.1 g/mol. The presence of the bromine atom is significant as it often enhances the biological activity of compounds by influencing their electronic properties.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 4-bromo isatin have shown promising results against various cancer cell lines. A study evaluating a series of 3-benzylidene-4-bromo isatin derivatives reported significant cytotoxic effects against K562 (human leukemia) and HepG2 (human liver cancer) cells, with IC50 values indicating potent activity .

Table 1 summarizes the anticancer activities of selected derivatives:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Benzylidene-4-bromo isatin | K562 | <10 |

| 3-Benzylidene-4-bromo isatin | HepG2 | <10 |

| This compound | MDA-MB231 | Not evaluated |

| This compound | MCF7 | Not evaluated |

2. Antibacterial Activity

The antibacterial properties of brominated compounds are well-documented. Research has indicated that derivatives similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

3. Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Compounds containing bromine have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. A study demonstrated that certain bromophenol derivatives could ameliorate oxidative damage in cell lines, suggesting that similar mechanisms might be applicable to this compound .

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the anticancer efficacy of various brominated compounds, researchers synthesized a series of derivatives from 4-bromo isatin and evaluated their cytotoxicity using MTT assays. The results indicated that larger substituents at specific positions on the benzene ring enhanced antitumor potency significantly, suggesting a structure-activity relationship that could be explored further for this compound .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of related compounds demonstrated that certain derivatives could increase the expression of protective enzymes in human keratinocytes while reducing reactive oxygen species (ROS) levels . These findings highlight the potential therapeutic applications of this compound in conditions characterized by oxidative stress.

Propiedades

IUPAC Name |

4-bromo-3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOTABGHBTFXTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742725 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353962-25-0 | |

| Record name | 4-Bromo-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.